An In-depth Technical Guide to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile (CAS 55770-61-1): Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile (CAS 55770-61-1): Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(4-hydroxyphenyl)-2-methylpropanenitrile (CAS: 55770-61-1), a pivotal chemical intermediate in the synthesis of advanced pharmaceutical compounds. We will delve into its fundamental physicochemical and spectroscopic properties, explore a logical synthesis pathway with a detailed experimental protocol, and discuss its critical applications, particularly in the development of kinase inhibitors for oncological research. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile building block.
Chemical Identity and Core Properties
2-(4-hydroxyphenyl)-2-methylpropanenitrile is a bifunctional molecule featuring a reactive nitrile group and a phenolic hydroxyl group. This unique combination makes it a valuable synthon for introducing a dimethyl-cyanomethyl moiety onto a phenolic scaffold.
Proper identification is crucial for regulatory compliance and scientific accuracy. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 55770-61-1 | [1][2][3] |
| IUPAC Name | 2-(4-hydroxyphenyl)-2-methylpropanenitrile | [2] |
| Molecular Formula | C₁₀H₁₁NO | [1][2] |
| Molecular Weight | 161.2 g/mol | [1][4] |
| Canonical SMILES | CC(C)(C#N)C1=CC=C(C=C1)O | [1][2] |
| InChI Key | XCPSAEFOSSDVFC-UHFFFAOYSA-N | [1] |
| Synonyms | 2-(4-Hydroxy-phenyl)-2-Methyl-propionitrile | [1] |
The physical properties of the compound dictate its handling, storage, and reaction conditions. It is typically supplied as a solid with high purity, suitable for sensitive downstream applications.
| Property | Value | Source |
| Physical Form | Solid | |
| Purity | Typically ≥96-98% | [2][4] |
| Storage | Sealed in a dry environment at room temperature |
Spectroscopic Profile (Theoretical)
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Mass Spectrometry (MS): The monoisotopic mass is 161.0841 u. In electron ionization (EI-MS), the molecular ion peak (M⁺) at m/z = 161 would be expected. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) to yield a fragment at m/z = 146, or the loss of hydrogen cyanide (HCN) to produce a fragment at m/z = 134.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by its key functional groups.
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A sharp, medium-intensity absorption band is expected in the 2200-2300 cm⁻¹ region, which is characteristic of the C≡N (nitrile) stretching vibration.[5]
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A broad, strong band will appear in the 3200-3600 cm⁻¹ range, corresponding to the O-H (hydroxyl) stretching vibration.
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Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR:
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A sharp singlet integrating to 6H would appear in the upfield region (approx. 1.6-1.8 ppm), corresponding to the two chemically equivalent methyl groups.
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The aromatic protons will present as a classic AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring, with two doublets in the range of 6.8-7.5 ppm, each integrating to 2H.
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A broad singlet for the phenolic hydroxyl proton (OH) would be observed, with its chemical shift being highly dependent on solvent and concentration.
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¹³C NMR:
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An upfield signal (approx. 25-30 ppm) for the two equivalent methyl carbons.
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A signal for the quaternary carbon attached to the nitrile and phenyl groups.
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A signal in the far downfield region (approx. 118-125 ppm) for the nitrile carbon (C≡N).
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Four distinct signals in the aromatic region (approx. 115-160 ppm) corresponding to the four unique carbon environments of the phenyl ring.
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Synthesis and Reactivity
Understanding the synthesis of 2-(4-hydroxyphenyl)-2-methylpropanenitrile is key to appreciating its role as an intermediate. A common and logical approach involves a variation of the Strecker synthesis or direct cyanohydrin formation followed by substitution, starting from a readily available ketone.
The synthesis can be envisioned as a two-step process starting from 4-hydroxyacetophenone. This choice is based on the commercial availability of the starting material and the well-established reliability of cyanohydrin chemistry.
Caption: Proposed synthesis from 4-hydroxyacetophenone.
This protocol describes a robust laboratory-scale synthesis. Causality: The use of an acid catalyst (like H₂SO₄ or an Amberlyst resin) is critical to protonate the ketone's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the cyanide nucleophile. The reaction is performed in a well-ventilated fume hood due to the extreme toxicity of hydrogen cyanide.
Materials:
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4-Hydroxyacetophenone
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Sodium Cyanide (NaCN)
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Concentrated Sulfuric Acid (H₂SO₄)
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Diethyl Ether
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Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate
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Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
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Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 13.6 g (0.1 mol) of 4-hydroxyacetophenone in 100 mL of diethyl ether.
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Cyanide Solution: In a separate beaker, carefully dissolve 7.35 g (0.15 mol) of sodium cyanide in 30 mL of water.
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Addition: Cool the flask containing the ketone solution to 0-5 °C using an ice bath. Slowly add the sodium cyanide solution to the flask with vigorous stirring over 30 minutes.
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Acidification (Critical Step): While maintaining the temperature at 0-5 °C, add a solution of 8.8 mL (0.16 mol) of concentrated sulfuric acid in 25 mL of water dropwise from the dropping funnel over 1 hour. This in-situ generation of HCN requires extreme caution. The entire procedure must be conducted in a certified chemical fume hood.
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Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, carefully transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the final product as a solid.
Applications in Drug Discovery and Development
The true value of 2-(4-hydroxyphenyl)-2-methylpropanenitrile lies in its utility as a versatile intermediate. Its structure is a recurring motif in a variety of biologically active molecules.
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Kinase Inhibitor Synthesis: The most significant application is in the synthesis of advanced kinase inhibitors. It serves as a key intermediate for quinoline-based inhibitors targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers.[6] The nitrile and phenyl groups provide the necessary scaffold for building more complex heterocyclic systems. For example, the 4-aminophenyl derivative of this compound is a direct precursor in the synthesis of potent PI3K/mTOR inhibitors.[6]
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Scaffold for Medicinal Chemistry: The molecule provides a robust platform for further chemical modification.
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The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a vast array of derivatives.
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The phenolic hydroxyl group is a handle for introducing diversity through ether or ester linkages, allowing for the fine-tuning of a drug candidate's solubility, metabolic stability, and target-binding properties.
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Safety and Handling
Due to its chemical nature, 2-(4-hydroxyphenyl)-2-methylpropanenitrile must be handled with appropriate care. The primary concern is its classification as a nitrile, which can be metabolized to release cyanide.
| Safety Aspect | Information | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
Handling Recommendations:
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Always handle this compound in a well-ventilated chemical fume hood.
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Use standard personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
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Avoid creating dust.
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In case of accidental exposure, follow the precautionary statements and seek immediate medical attention.
References
- Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932.
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ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]
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European Patent Office. (n.d.). EP0080700A1 - A process for producing nitrile compounds. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2-(4-Hydroxyphenyl)-2-methylpropanenitrile 96% | CAS: 55770-61-1 | AChemBlock [achemblock.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 2-(4-Hydroxyphenyl)-2-methylpropanenitrile , 98% , 55770-61-1 - CookeChem [cookechem.com]
- 5. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
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